molecular formula C18H19N7O2 B560075 Prexasertib CAS No. 1234015-52-1

Prexasertib

Cat. No. B560075
M. Wt: 365.4
InChI Key: DOTGPNHGTYJDEP-UHFFFAOYSA-N
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Description

Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .


Synthesis Analysis

A strategy that merges solid-phase synthesis and continuous-flow operation has been reported for the automated multistep syntheses of active pharmaceutical ingredients . This platform was demonstrated with a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .


Molecular Structure Analysis

Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The synthesis of prexasertib involves several chemical reactions. The reaction was optimized using batch experiments, and assay yields of 90% were typical when a slight excess of 9 was employed in the presence of NEM at temperatures of 70° to 100°C for 1 to 3 hours .


Physical And Chemical Properties Analysis

The molecular formula of Prexasertib is 182.2HCl and its molecular weight is 438.31 .

Scientific Research Applications

  • Pediatric Cancer Treatment : Prexasertib exhibits significant antitumor effects as a monotherapy or in combination with chemotherapy in multiple preclinical models of pediatric cancer, including sarcomas and neuroblastoma. It's effective in overcoming resistance or preventing acquired resistance to treatment in models of neuroblastoma, osteosarcoma, Ewing sarcoma, and alveolar rhabdomyosarcoma (Lowery et al., 2018).

  • Phase 1 Study in Pediatric Patients : A Phase 1 trial evaluated the safety and pharmacokinetics of prexasertib in pediatric patients with recurrent or refractory solid and central nervous system (CNS) tumors, providing insights into its tolerability and potential therapeutic window (Cash et al., 2021).

  • Squamous Cell Carcinoma : Prexasertib was evaluated in patients with advanced squamous cell carcinoma (SCC), showing an acceptable safety profile and single-agent activity. This study confirmed the recommended phase II dose for further investigation (Hong et al., 2018).

  • Japanese Patients with Advanced Solid Tumors : A study focused on evaluating prexasertib's tolerability in Japanese patients with advanced solid tumors, demonstrating its consistency with the known safety profile and confirming its tolerability in this demographic (Iwasa et al., 2018).

  • CNS Penetration in Medulloblastoma : Research has demonstrated that prexasertib can penetrate the central nervous system and exhibit pharmacodynamic effects in a mouse model of Group 3 medulloblastoma, supporting its further development for treating pediatric medulloblastoma (Campagne et al., 2020).

  • Desmoplastic Small Round Cell Tumor and Rhabdomyosarcoma : A phase I/II trial of prexasertib in combination with irinotecan showed promise for treating relapsed/refractory desmoplastic small round cell tumor and rhabdomyosarcoma, with manageable side effects and encouraging response rates (Slotkin et al., 2022).

  • Enhancing Therapeutic Effect in HNSCC Cells : Research indicates that prexasertib, when co-treated with gemcitabine, enhances the therapeutic effect in head and neck squamous cell carcinoma (HNSCC) cells less sensitive to Chk1 inhibition single-agent therapy (Gadhikar & Myers, 2018).

properties

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGPNHGTYJDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031326
Record name Prexasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib

CAS RN

1234015-52-1
Record name 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prexasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prexasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prexasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prexasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,450
Citations
T Cash, E Fox, X Liu, CG Minard, JM Reid… - Pediatric blood & …, 2021 - Wiley Online Library
Background Prexasertib (LY2606368) is a novel, second‐generation, selective dual inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). We conducted a phase 1 trial of …
Number of citations: 16 onlinelibrary.wiley.com
G Angius, S Tomao, V Stati, P Vici, V Bianco… - Cancer chemotherapy …, 2020 - Springer
… prexasertib in monotherapy has shown to induce DNA damage and tumor cells apoptosis. The preclinical data and early clinical studies advocate the use of prexasertib … with prexasertib …
Number of citations: 42 link.springer.com
DS Hong, K Moore, M Patel, SC Grant, HA Burris III… - Clinical Cancer …, 2018 - AACR
… associated with response to prexasertib were consistent with … prexasertib therapy. These biomarker results will inform future combination therapy as well as tumors for which prexasertib …
Number of citations: 70 aacrjournals.org
DS Hong, KN Moore, JC Bendell, DD Karp… - Clinical Cancer …, 2021 - AACR
… prexasertib therapy was the first CHK1 inhibitor to achieve antitumor objective responses in patients with advanced cancer (6). The primary toxicities of prexasertib … received prexasertib …
Number of citations: 16 aacrjournals.org
ME Gatti‐Mays, FH Karzai, SN Soltani, A Zimmer… - The …, 2020 - academic.oup.com
… are common with the use of prexasertib but are manageable with … Pharmacodynamic studies showed prexasertib treatment … , prexasertib, would yield clinical activity in sporadic TNBC. …
Number of citations: 39 academic.oup.com
W Wu, C King, G Donoho, P Iversen, A Capen… - Cancer Research, 2018 - AACR
… To understand the biology and mechanisms underlying prexasertib's activity and/or identify … could improve prexasertib's efficacy, we evaluated the anti-tumor activity of prexasertib as a …
Number of citations: 3 aacrjournals.org
CD Lowery, AB VanWye, M Dowless, W Blosser… - Clinical Cancer …, 2017 - AACR
… evaluated prexasertib (… prexasertib activity, this study focused on the preclinical models of neuroblastoma. Experimental Design: We evaluated the antiproliferative activity of prexasertib …
Number of citations: 65 aacrjournals.org
CD Lowery, M Dowless, M Renschler, W Blosser… - Clinical Cancer …, 2019 - AACR
… monohydrate salt of LY2606368 (prexasertib, Eli Lilly and Company), and will be referred to as prexasertib for the purposes of this study. Prexasertib was dissolved in DMSO to a stock …
Number of citations: 66 aacrjournals.org
JM Lee, J Nair, A Zimmer, S Lipkowitz… - The Lancet …, 2018 - thelancet.com
Background High-grade serous ovarian carcinoma is characterised by TP53 mutations, DNA repair defects, and genomic instability. We hypothesised that prexasertib (LY2606368), a …
Number of citations: 169 www.thelancet.com
L Zeng, A Nikolaev, C Xing, DL Della Manna… - Molecular Cancer …, 2020 - AACR
… in HNSCC response to prexasertib, we generated prexasertib-resistant UM-SCC1-PR and UM-SCC6-PR cells, which exhibit a 50-fold difference in prexasertib sensitivity compared with …
Number of citations: 32 aacrjournals.org

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